molecular formula C5H5N5O2 B2850983 6-Methoxy-1,2,5-oxadiazolo[3,4-b]pyrazine-5-ylamine CAS No. 339338-74-8

6-Methoxy-1,2,5-oxadiazolo[3,4-b]pyrazine-5-ylamine

Cat. No. B2850983
CAS RN: 339338-74-8
M. Wt: 167.128
InChI Key: HRAFWRRZPYTPED-UHFFFAOYSA-N
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Description

The compound “6-Methoxy-1,2,5-oxadiazolo[3,4-b]pyrazine-5-ylamine” is a derivative of the [1,2,5]oxadiazolo[3,4-b]pyrazine scaffold . This scaffold and its modifications have been the subject of research over the past 20 years .


Synthesis Analysis

The synthesis of [1,2,5]oxadiazolo[3,4-b]pyrazine derivatives involves reactions of the direct C-H bond functionalization . For example, [1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-dione was synthesized directly from 3,4-diaminofurazan and oxalic acid by a one-step amide condensation reaction .


Molecular Structure Analysis

The molecular structure of [1,2,5]oxadiazolo[3,4-b]pyrazine derivatives has been characterized by infrared spectrum (IR), 1H and 13C nuclear magnetic resonance (NMR) . Further characterization of some compounds has been done by X-ray single crystal diffraction .


Chemical Reactions Analysis

The chemical reactions involving [1,2,5]oxadiazolo[3,4-b]pyrazine derivatives are mainly focused on the nitration reactions . These reactions are used to develop new promising components of explosives, rocket fuel, and gunpowder .


Physical And Chemical Properties Analysis

The physicochemical properties of [1,2,5]oxadiazolo[3,4-b]pyrazine derivatives have been estimated using computational methods . The calculated detonation velocities of these compounds range from 7327 m·s^-1 to 8555 m·s^-1, and the detonation pressures range from 20.5 GPa to 30.6 GPa .

Mechanism of Action

The mechanism of action of [1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine derivatives involves mitochondrial uncoupling . These derivatives are being studied as potential treatments for nonalcoholic steatohepatitis .

Future Directions

The future directions of research on [1,2,5]oxadiazolo[3,4-b]pyrazine derivatives include further exploration of their potential applications in the treatment of nonalcoholic steatohepatitis . Additionally, the development of new synthetic approaches and modifications of the [1,2,5]oxadiazolo[3,4-b]pyrazine scaffold could lead to the discovery of new compounds with promising properties .

properties

IUPAC Name

5-methoxy-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O2/c1-11-5-2(6)7-3-4(8-5)10-12-9-3/h1H3,(H2,6,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRAFWRRZPYTPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=NON=C2N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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